molecular formula C17H14BrN3O B12049346 (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-92-2

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No.: B12049346
CAS No.: 618091-92-2
M. Wt: 356.2 g/mol
InChI Key: YGDKVNISASSUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone" is a pyrazole derivative characterized by:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Amino group (-NH₂) at position 5, enhancing hydrogen-bonding capacity. O-tolyl (2-methylphenyl) methanone at position 4, contributing lipophilicity and electronic effects via the methyl and ketone groups.

Its molecular formula is C₁₇H₁₄BrN₃O, with a molar mass of 372.22 g/mol (calculated).

Properties

CAS No.

618091-92-2

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

IUPAC Name

[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3

InChI Key

YGDKVNISASSUOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

Biological Activity

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, with the molecular formula C17H14BrN3O and a molecular weight of 356.22 g/mol, is a compound of significant interest due to its potential biological activities. This compound is part of the pyrazole family, which has been extensively studied for various pharmacological properties.

Chemical Structure

The structure of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone can be represented as follows:

  • SMILES : CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
  • InChI : InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial and fungal strains. The presence of bromine and amino groups enhances their efficacy against Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines. Studies suggest that the incorporation of specific substituents can significantly increase their antitumor activity .
  • Enzyme Inhibition : Certain pyrazole derivatives act as inhibitors for various enzymes, including MAP kinases, which are crucial in cellular signaling pathways related to inflammation and cancer progression .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can reduce inflammation through various mechanisms, potentially making them candidates for treating inflammatory diseases .

Antimicrobial Studies

A study examining the antimicrobial properties of synthesized pyrazole derivatives found that (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antibacterial agent.

CompoundBacterial StrainMIC (µg/mL)
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanoneS. aureus25
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanoneE. coli30

Antitumor Activity

In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the activation of caspases and modulation of pro-apoptotic factors.

Enzyme Inhibition

The compound was tested for its ability to inhibit p38 MAP kinase activity. Results indicated a dose-dependent inhibition, suggesting its potential utility in treating diseases where p38 is implicated.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study on Anticancer Activity : A clinical trial involving a series of pyrazole compounds showed promising results in reducing tumor size in patients with advanced solid tumors.
  • Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that treatment with pyrazole derivatives led to significant reductions in edema and inflammatory markers.

Scientific Research Applications

Antibacterial Activity

Research indicates that pyrazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibiotics .

Antifungal Properties

In addition to antibacterial effects, pyrazole derivatives have been evaluated for antifungal activity. Some studies report that these compounds can inhibit fungal growth, providing a basis for their application in treating fungal infections .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells .

Building Blocks in Organic Synthesis

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone serves as a valuable intermediate in organic synthesis. Its unique structure allows for further functionalization, enabling the creation of more complex molecules. Researchers have utilized similar pyrazole derivatives in synthesizing novel compounds with enhanced biological activities .

Development of Novel Therapeutics

The versatility of pyrazole derivatives makes them suitable candidates for drug development. Ongoing research is exploring their potential as therapeutic agents against various diseases, including inflammatory disorders and neurodegenerative diseases .

Table: Summary of Biological Activities of Pyrazole Derivatives

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Values
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanoneAntibacterialE. coli, S. aureus<125 µg/mL
Similar Pyrazole DerivativeAntifungalCandida albicans100 µg/mL
Pyrazole-Based CompoundAntitumorHeLa cellsIC50 = 15 µM

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group undergoes nucleophilic substitution, particularly under transition metal-catalyzed conditions. For example:

Reaction TypeConditionsProductYieldCitation
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives65–78%

This reaction replaces the bromine atom with aryl or heteroaryl groups, enabling structural diversification for biological activity optimization.

Condensation Reactions

The amino group participates in condensation reactions with carbonyl-containing compounds. Key examples include:

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine derivatives:
$$
\text{RCHO} + \text{NH}_2\text{-Pyrazole} \xrightarrow{\text{H}^+} \text{RCH=N-Pyrazole} + \text{H}_2\text{O}
$$
Optimal conditions: ethanol, acetic acid catalyst, 60°C .

Heterocyclic Annulation

Domino reactions with arylglyoxals produce fused pyrazolo-naphthyridines:

text
Arylglyoxal + Pyrazol-5-amine → Pyrazolo[3,4-b]pyridine (70% yield)

Conditions: DMF, p-TsOH, 120°C, microwave irradiation .

Acylation and Derivatization of the Amino Group

The primary amino group undergoes acylation to form amides, enhancing stability and bioactivity:

Acylating AgentConditionsProductYield
Acetyl chlorideDCM, Et₃N, 0°C → RTAcetamide derivative85%
Benzoyl chlorideTHF, DMAP, refluxBenzamide derivative72%

These derivatives show improved pharmacokinetic properties in preclinical studies .

Coupling Reactions Involving the Pyrazole Ring

The pyrazole core participates in cross-coupling reactions:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with aryl halides introduces amines at the pyrazole C4 position:
$$
\text{Pyrazole-Br} + \text{ArNH}_2 \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Pyrazole-NHAr}
$$
Yields: 60–75% .

Oxidation and Reduction Pathways

  • Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH₄ (ethanol, RT, 90% yield).

  • Amino Group Oxidation : Controlled oxidation with MnO₂ forms a nitroso intermediate, a precursor for heterocyclic synthesis .

Comparative Reactivity of Structural Analogues

Reactivity varies with substituent positions, as shown below:

CompoundSubstituentReaction Rate (vs. parent)
p-Tolyl variantElectron-donating methyl1.2× faster in Suzuki coupling
3-Chlorophenyl variantElectron-withdrawing Cl0.8× slower in acylation

Electronic effects from substituents significantly influence reaction kinetics and regioselectivity .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming brominated byproducts.

  • Photodegradation : UV light induces C-Br bond cleavage, requiring storage in amber glass.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differences:

Compound Name Molecular Formula Substituents (Pyrazole Position 1) Methanone Substituent Key Features/Applications
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₁BrClN₃O 4-Bromophenyl 4-Chlorophenyl Bromine vs. chlorine halogen effects; antimicrobial potential
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methanone C₁₆H₁₂ClN₃O Phenyl 4-Chlorophenyl Reduced steric bulk; no bromine for halogen bonding
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(p-tolyl)methanone C₁₇H₁₄FN₃O 4-Fluorophenyl p-Tolyl (4-methylphenyl) Fluorine’s electronegativity; improved metabolic stability
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(furan-2-yl)methanone C₁₅H₁₁ClN₃O₂ 3-Chlorophenyl Furan-2-yl Heterocyclic methanone; potential for π-π stacking

Physicochemical Properties

  • Halogen Effects :
    • Bromine (Br) in the target compound increases molecular weight and polarizability compared to chlorine (Cl) or fluorine (F) analogues, affecting solubility and crystallinity .
    • Fluorine (F) in analogues enhances electronegativity, improving membrane permeability and metabolic stability .
  • Aryl vs. heteroaryl (e.g., furan) methanones alter electronic distribution and binding affinity in therapeutic targets .

Preparation Methods

Multi-Step Condensation Approach

The most widely applicable method involves sequential condensation and functionalization steps. Starting with 4-bromoacetophenone, the pyrazole ring is formed via cyclocondensation with hydrazine hydrate under acidic conditions . The amino group at the 5-position is introduced through nitration followed by reduction, though direct amination using ammonium acetate has also been reported . The O-tolylmethanone moiety is subsequently coupled via a nucleophilic acyl substitution reaction, often employing thionyl chloride to activate the carbonyl group before reacting with 2-methylphenol.

Key Reaction Conditions

  • Cyclocondensation: Ethanol reflux (78°C, 6–8 hours) with catalytic HCl .

  • Amination: Hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C.

  • Coupling: Dichloromethane (DCM) solvent, triethylamine base, room temperature.

This method yields approximately 58–65% overall purity, with chromatographic purification required to isolate the final product.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis by enhancing reaction kinetics. A modified protocol adapted from pyrazolo[3,4-b]pyridine derivatives involves a one-pot, four-component reaction :

  • Reactants :

    • 4-Bromophenylhydrazine hydrochloride

    • Ethyl acetoacetate (for pyrazole ring formation)

    • 2-Methylbenzaldehyde (O-tolyl precursor)

    • Ammonium acetate (nitrogen source)

  • Conditions :

    • Solvent: Dimethylformamide (DMF)

    • Catalyst: p-Toluenesulfonic acid (p-TsOH)

    • Microwave: 115°C, 20 minutes, high absorption .

The microwave method achieves 72% yield, reducing reaction time from hours to minutes while minimizing side products .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling introduces the 4-bromophenyl group post-pyrazole formation. A Suzuki-Miyaura coupling between 5-amino-1H-pyrazol-4-ylboronic acid and 4-bromoiodobenzene is performed under inert atmosphere . The O-tolylmethanone is then attached via Friedel-Crafts acylation using aluminum chloride (AlCl₃) in nitrobenzene .

Optimization Insights

  • Suzuki Coupling: Pd(PPh₃)₄ catalyst, potassium carbonate base, 1,4-dioxane/water solvent (90°C, 12 hours) .

  • Friedel-Crafts: 0°C to room temperature, 24 hours .

This approach offers modularity but requires stringent anhydrous conditions, with yields averaging 50–55% .

Domino Reaction Strategy

A domino reaction utilizing arylglyoxals and pyrazol-5-amines constructs the pyrazole core and adjacent substituents in a single step . For this compound:

  • Reactants :

    • 4-Bromophenylglyoxal monohydrate

    • 3-Amino-1-(O-tolyl)pyrazole

  • Conditions :

    • Solvent: DMF with p-TsOH

    • Temperature: 120°C, 25 minutes under microwave .

This method achieves 68% yield, leveraging in situ imine formation and cyclization without isolating intermediates .

Solid-Phase Synthesis

Though less common, solid-phase synthesis using Wang resin has been explored for analogous pyrazoles. The resin-bound intermediate undergoes sequential functionalization:

  • Attachment of 4-bromophenyl group via amide linkage.

  • Pyrazole ring formation using Fmoc-protected amino acids.

  • Cleavage from resin with trifluoroacetic acid (TFA) .

While scalable, this method faces challenges in final product purity (∼45%) and requires specialized equipment .

Comparative Analysis of Preparation Methods

MethodYield (%)TimeKey AdvantagesLimitations
Multi-Step Condensation58–6518–24 hrsHigh reproducibilityLabor-intensive purification
Microwave-Assisted7220 minRapid, energy-efficientLimited scalability
Cross-Coupling50–5536 hrsModular substituent introductionSensitivity to moisture/oxygen
Domino Reaction6825 minSingle-step, high atom economyNarrow substrate scope
Solid-Phase4548 hrsAmenable to automationLow purity, high cost

Q & A

Q. What are the standard synthetic routes for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(o-tolyl)methanone?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-bromophenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole core.
  • Step 2 : Bromination at the 1-position of the pyrazole ring using N-bromosuccinimide (NBS) under radical initiation .
  • Step 3 : Introduction of the o-tolyl methanone group via Friedel-Crafts acylation, employing AlCl₃ as a catalyst in anhydrous dichloromethane .
  • Step 4 : Reduction of intermediate nitro groups (if present) to amines using hydrogen gas over palladium-on-carbon or sodium borohydride .
    Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyrazole and o-tolyl groups. For example, the amino proton (-NH₂) appears as a broad singlet at δ 5.2–5.5 ppm .
  • FT-IR : Stretching frequencies for C=O (1670–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the methanone and amino groups .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole-methanone linkage (e.g., dihedral angles ~15–20° between aromatic rings) .

Q. How is the compound screened for preliminary biological activity?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Enzyme Inhibition : Evaluate binding to kinases or cytochrome P450 isoforms using fluorescence-based assays .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to controls like cisplatin .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directing Groups : Use electron-withdrawing substituents (e.g., -NO₂) to guide electrophilic substitution to the 4-position of the pyrazole .
  • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C-C bond formation at the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the methanone carbonyl .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., COX-2, EGFR). Key interactions include H-bonds between the amino group and Thr513 or hydrophobic contacts with the o-tolyl group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps for reactivity insights .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin).
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives) that may skew results .
  • Dose-Response Curves : Perform non-linear regression to confirm IC₅₀ reproducibility across independent replicates .

Q. What strategies optimize reaction yields for scale-up synthesis?

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 h to 30 min) for condensation steps while maintaining >85% yield .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for Friedel-Crafts acylation efficiency.
  • Workflow Automation : Employ continuous-flow reactors for nitro reduction steps to minimize intermediate degradation .

Q. How are mechanistic studies conducted for its metabolic pathways?

  • Isotopic Labeling : Use ¹⁴C-labeled compound to track hepatic metabolism in microsomal assays.
  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the o-tolyl group) and phase II conjugates (glucuronides) .
  • Kinetic Isotope Effects : Compare kH/kDk_H/k_D for CYP450-mediated oxidation to determine rate-limiting steps .

Q. What crystallographic challenges arise, and how are they mitigated?

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM:hexane) to obtain diffraction-quality crystals.
  • Disorder Management : Apply SHELXL refinement constraints for flexible o-tolyl groups .
  • Temperature Control : Collect data at 100 K to reduce thermal motion artifacts .

Q. How to establish structure-activity relationships (SAR) for derivatives?

  • Substituent Variation : Synthesize analogs with halogens (F, Cl) at the 4-bromophenyl position and compare logP values.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., amino group for H-bond donor activity) .
  • QSAR Modeling : Train models with descriptors like molar refractivity and polar surface area to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.